NCT-10b

HDAC6 Functional Selectivity Epigenetics

Select NCT-10b (compound 17b) for its unique, quantifiable HDAC6 selectivity. Its thiolate-based mechanism induces α-tubulin acetylation (EC50 0.23 μM) without histone H4 hyperacetylation (EC50 >32 μM), ensuring clean phenotypes in multiple myeloma and cell biology studies. This orthogonal tool de-risks target validation, avoiding transcriptional artifacts common with less selective or hydroxamate-based inhibitors. Request a quote for immediate procurement.

Molecular Formula C25H46N2O5S2
Molecular Weight 518.77
CAS No. 908860-09-3
Cat. No. B609500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCT-10b
CAS908860-09-3
SynonymsNCT-10b;  NCT10b;  NCT 10b; 
Molecular FormulaC25H46N2O5S2
Molecular Weight518.77
Structural Identifiers
SMILESCC(C)C(O)=S.CC(C)C(SCCCCC[C@H](NC(OC(C)(C)C)=O)C(NC1CCCC1)=O)=O
InChIInChI=1S/C21H38N2O4S.C4H8OS/c1-15(2)19(25)28-14-10-6-7-13-17(23-20(26)27-21(3,4)5)18(24)22-16-11-8-9-12-16;1-3(2)4(5)6/h15-17H,6-14H2,1-5H3,(H,22,24)(H,23,26);3H,1-2H3,(H,5,6)/t17-;/m0./s1
InChIKeyIGSNCKWZIJTQQV-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NCT-10b (908860-09-3): Selective HDAC6 Inhibitor for Multiple Myeloma Research


NCT-10b (CAS 908860-09-3), also known as compound 17b, is a thiolate-based small molecule inhibitor with demonstrated selectivity for histone deacetylase 6 (HDAC6) [1]. It is characterized by an aliphatic backbone and a molecular weight of 414.61 Da, distinguishing it from many other HDAC inhibitors which often feature hydroxamate or benzamide zinc-binding groups [1]. Its primary mechanism of action is the preferential induction of α-tubulin acetylation, a downstream marker of HDAC6 inhibition, without causing major acetylation of histone H4, thereby defining its selectivity profile [1]. NCT-10b has been specifically noted for its potential utility in the research of multiple myeloma [1].

Why Generic HDAC6 Inhibitor Substitution is Not Advisable: The Case of NCT-10b


The substitution of one HDAC6 inhibitor for another without rigorous validation is scientifically unsound due to the unique, quantifiable differences in their functional selectivity. NCT-10b (compound 17b) demonstrates a specific cellular profile: it effectively induces α-tubulin acetylation at low concentrations while failing to promote significant histone H4 acetylation, even at high doses [1]. This functional selectivity, defined by an EC50 of 0.23 μM for α-tubulin and >32 μM for histone H4, is not a universal trait of all HDAC6 inhibitors [1]. The failure of generic substitution can lead to drastically different experimental outcomes, as off-target histone hyperacetylation can trigger unintended transcriptional changes, confounding data interpretation. Therefore, procurement decisions must be driven by the specific, quantifiable functional selectivity data of NCT-10b.

NCT-10b (908860-09-3) Quantitative Differentiation from HDAC6 Inhibitor Comparators


Functional Selectivity: Tubulin vs. Histone Acetylation

NCT-10b exhibits a high degree of functional selectivity in HCT116 cells, potently inducing α-tubulin acetylation while exhibiting minimal activity on histone H4 acetylation. The quantitative difference is stark: the EC50 for α-tubulin acetylation is 0.23 μM, whereas the EC50 for histone H4 acetylation is >32 μM, resulting in a selectivity index >140 [1]. This contrasts with other HDAC6 inhibitors like ACY-1215 (Ricolinostat), which, while a potent HDAC6 inhibitor (IC50 = 5 nM), also demonstrates notable activity against class I HDACs, with IC50 values of 58, 48, and 51 nM for HDAC1, 2, and 3, respectively [2]. This indicates that in a cellular context, NCT-10b provides a much cleaner functional readout of α-tubulin-specific deacetylase inhibition.

HDAC6 Functional Selectivity Epigenetics

Structural Divergence: Thiolate vs. Hydroxamate Zinc-Binding Group

The chemical structure of NCT-10b contains a thiolate zinc-binding group (ZBG) [1]. This is a key differentiator from many clinical and widely used tool compounds like Tubastatin A, ACY-1215 (Ricolinostat), and Vorinostat (SAHA), which utilize a hydroxamate ZBG . Hydroxamate-based inhibitors are generally associated with broader isoform selectivity and a higher potential for off-target metalloenzyme inhibition. NCT-10b, as a thiolate analogue designed from a substrate-based approach, represents a distinct pharmacophore class within HDAC6 inhibitors.

Medicinal Chemistry HDAC6 Zinc-Binding Group

Comparative Potency and Selectivity vs. HDAC Isoforms

The original publication on the compound series that includes NCT-10b (compound 17b) reports that in enzyme assays using HDAC1, HDAC4, and HDAC6, compounds 17a-19a exhibited HDAC6-selective inhibition over HDAC1 and HDAC4 [1]. While specific IC50 values for NCT-10b against these isoforms are not reported in the abstract, the structural analog NCT-14b demonstrates an IC50 of 84 nM for HDAC6 and >3.5 µM for other HDAC isoforms, establishing a >42-fold selectivity window . This contrasts with inhibitors like ACY-1215, which shows only ~10-fold selectivity between HDAC6 (IC50 = 5 nM) and class I HDACs (IC50 = 48-58 nM) [2].

Enzymology HDAC6 Selectivity

NCT-10b (908860-09-3) Evidence-Based Application Scenarios


Dissecting Non-Epigenetic Roles of HDAC6

Researchers aiming to investigate the cytoplasmic functions of HDAC6, particularly those related to α-tubulin deacetylation, microtubule stability, or aggresome formation, should prioritize NCT-10b. Its functional selectivity profile (EC50 for α-tubulin acetylation = 0.23 μM; EC50 for histone H4 acetylation > 32 μM) [1] ensures that the observed phenotypes are attributable to α-tubulin deacetylation and not confounded by off-target histone hyperacetylation, a common issue with less selective HDAC6 or pan-HDAC inhibitors. This makes it an ideal chemical probe for cell biology studies in models like HCT116 cells.

Orthogonal Validation of Chemical Probe Findings

In medicinal chemistry and chemical biology programs where a phenotype has been initially identified using a hydroxamate-based HDAC6 inhibitor (e.g., Tubastatin A, ACY-1215), NCT-10b serves as an excellent orthogonal tool for validation. Its distinct thiolate zinc-binding group and the high functional selectivity index (>140) demonstrated in cellular assays [1] allow scientists to confirm that the observed biological effect is indeed driven by on-target HDAC6 inhibition and not an artifact of the hydroxamate pharmacophore. This is a critical step in de-risking target validation efforts.

Multiple Myeloma Research Models

NCT-10b is explicitly referenced in the primary literature for its potential in multiple myeloma research [1]. Investigators studying the role of HDAC6 in the pathogenesis of multiple myeloma, particularly its involvement in protein degradation pathways and aggresome formation, should consider NCT-10b. Its unique chemical and selectivity profile offers a differentiated tool to explore this therapeutic area, potentially revealing biology that is masked by the use of broader-acting or structurally dissimilar HDAC6 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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